molecular formula C7H7BrFNO2 B2726578 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine CAS No. 2580187-45-5

2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine

Cat. No.: B2726578
CAS No.: 2580187-45-5
M. Wt: 236.04
InChI Key: SKZFMNSYLPZSCW-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, fluorine, and a methoxymethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine typically involves the halogenation of pyridine derivatives followed by the introduction of the methoxymethoxy group. One common method includes:

    Halogenation: Starting with a pyridine derivative, bromination and fluorination are carried out using reagents such as bromine and fluorine sources under controlled conditions.

    Methoxymethoxy Group Introduction: The methoxymethoxy group can be introduced via a reaction with methoxymethyl chloride in the presence of a base like sodium hydride.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the pyridine ring or substituents.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products depend on the specific reactions but can include various substituted pyridines, pyridine oxides, and coupled products.

Scientific Research Applications

2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine involves its interaction with various molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to biological targets. The methoxymethoxy group can also affect the compound’s solubility and stability, impacting its overall activity.

Comparison with Similar Compounds

  • 2-Bromo-5-fluoro-1,3-dimethylbenzene
  • 2-Bromo-5-(trifluoromethoxy)pyridine

Comparison: 2-Bromo-3-fluoro-5-(methoxymethoxy)pyridine is unique due to the specific combination of substituents on the pyridine ring. The presence of both bromine and fluorine atoms, along with the methoxymethoxy group, provides distinct chemical properties that can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

2-bromo-3-fluoro-5-(methoxymethoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO2/c1-11-4-12-5-2-6(9)7(8)10-3-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKZFMNSYLPZSCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(N=C1)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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